molecular formula C4H4N2O B075027 Pyridazine 1-oxide CAS No. 1457-42-7

Pyridazine 1-oxide

Cat. No. B075027
CAS RN: 1457-42-7
M. Wt: 96.09 g/mol
InChI Key: GAJBWMUZVXJIBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyridazine N-oxides have been utilized as precursors for metallocarbenes, demonstrating their synthetic versatility. The first use of these compounds for generating metallocarbenes was shown in the rhodium-catalyzed denitrogenative transannulation with pyrroles, leading to the synthesis of valuable indoles, including potential anticancer agents (Kanchupalli et al., 2015). Furthermore, a photochemical method for the direct synthesis of 1H-pyrazoles from pyridazine N-oxides highlights the regioselective approach to synthesizing nonsymmetrically substituted derivatives, showcasing the flexibility of pyridazine N-oxides in synthesizing nitrogen heterocycles (Portillo et al., 2016).

Molecular Structure Analysis

The molecular structure of pyridazine 1-oxide derivatives has been elucidated through various studies, including X-ray diffraction analyses. For example, [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides have been synthesized and structurally characterized, revealing an unusually long intracyclic N-N bond and unexpected bond angles, which are bound together in the crystal by strong π-π stacking and C-H⋯O hydrogen bonding interactions, leading to a high crystal density (Ogurtsov et al., 2018).

Chemical Reactions and Properties

Pyridazine 1-oxides undergo various chemical reactions, including transannulation, photochemical ring opening, and reactions with Grignard reagents. The reaction with Grignard reagents, for instance, leads to the formation of 1-aryl-trans-1-butene-3-yne derivatives, demonstrating the reactivity of pyridazine 1-oxide toward organometallic reagents and its utility in synthesizing complex organic compounds (Okusa et al., 1969).

Physical Properties Analysis

The physical properties of pyridazine N-oxides, including their molecular and electronic structures, have been determined using X-ray diffraction and compared with theoretical predictions. This analysis shows close agreement with experimental dipole moments, suggesting a realistic charge distribution. The 'atoms in molecules' analysis of computed wave-functions provides insights into the electron densities and distribution, offering a deeper understanding of the physical properties of pyridazine N-oxides (Aitken et al., 2012).

Chemical Properties Analysis

Pyridazine 1-oxides exhibit a range of chemical properties, including the ability to serve as precursors for the synthesis of various nitrogen-containing heterocycles and their involvement in unique chemical reactions such as nitration and halogenation processes. These processes not only demonstrate the chemical versatility of pyridazine 1-oxides but also their potential utility in synthesizing novel compounds with potential applications in various fields (Itai & Natsume, 1963).

Scientific Research Applications

Cardiovascular Drugs

  • Field : Pharmacology
  • Application : Pyridazinone was initially exploited in search of cardiovascular drugs .

Agrochemicals

  • Field : Agriculture
  • Application : Pyridazinone has been used in agrochemicals .

Antimicrobial Activity

  • Field : Microbiology
  • Application : Pyridazinone derivatives have shown antimicrobial activity .

Antidepressant and Anxiolytic Drugs

  • Field : Psychiatry
  • Application : Pyridazinone derivatives have been used in the development of antidepressant and anxiolytic drugs .

Antidiabetic Drugs

  • Field : Endocrinology
  • Application : Pyridazinone derivatives have shown potential as antidiabetic drugs .

Anticonvulsant Drugs

  • Field : Neurology
  • Application : Pyridazinone derivatives have been used in the development of anticonvulsant drugs .

Anti-Inflammatory and Analgesic Drugs

  • Field : Pharmacology
  • Application : Pyridazinone derivatives have been used in the development of anti-inflammatory and analgesic drugs .

Antipyretic Drugs

  • Field : Pharmacology
  • Application : Pyridazinone derivatives have shown potential as antipyretic drugs .

Antifungal Drugs

  • Field : Microbiology
  • Application : Pyridazinone derivatives have been used in the development of antifungal drugs .

Safety And Hazards

Pyridazine 1-oxide may cause respiratory irritation, serious eye damage, skin irritation, and could be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for Pyridazine 1-oxide are not explicitly mentioned in the sources, it is noted that the synthesis of new energetic materials based on the pyridazine scaffold and their characterization is a subject of ongoing research .

properties

IUPAC Name

1-oxidopyridazin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O/c7-6-4-2-1-3-5-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJBWMUZVXJIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](N=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50163139
Record name Pyridazine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridazine 1-oxide

CAS RN

1457-42-7
Record name NSC343739
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343739
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridazine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridazine-N-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridazine 1-oxide
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Pyridazine 1-oxide
Reactant of Route 3
Pyridazine 1-oxide
Reactant of Route 4
Pyridazine 1-oxide
Reactant of Route 5
Pyridazine 1-oxide

Citations

For This Compound
157
Citations
T Itai, S Natsume - Chemical and Pharmaceutical Bulletin, 1963 - jstage.jst.go.jp
… , and 3—methoxy—4—nitropyridazine 1—oxide was obtained as a main product in … of pyridazine 1—oxide itself has a similar biological activity. The nitration of pyridazine 1—oxide P“2 …
Number of citations: 30 www.jstage.jst.go.jp
G Okusa, M Kumagai, T Itai - Chemical and Pharmaceutical Bulletin, 1969 - jstage.jst.go.jp
A reaction of pyridazine 1-oxide with Grignard reagents prepared from bromobenzene, p-bromotoluene, o-bromotoluene, m-bromotoluene, p-bromoanisol and o-bromoanisol, gave the …
Number of citations: 10 www.jstage.jst.go.jp
T Itai, S Natsume - Chemical and Pharmaceutical Bulletin, 1963 - jstage.jst.go.jp
… Nitration of pyridazine 1—oxide (I) with acyl nitrate afforded two kinds of B-nitropyridazine 1—oxide, ie, 3—nitropyridazine 1—oxide (111) as a main product and 5—nitropyridazine 1—…
Number of citations: 19 www.jstage.jst.go.jp
H Igeta - Chemical and Pharmaceutical Bulletin, 1959 - jstage.jst.go.jp
… (I) was hydrolyzed to 3—hydroxypyridazine 1~oxide (V). Methylation of (V) afforded the original base (I) as the main product and the reaction of (V) with acetic anhydride yielded maleic …
Number of citations: 34 www.jstage.jst.go.jp
S Sako - Chemical and Pharmaceutical Bulletin, 1963 - jstage.jst.go.jp
… Recently, Itai and Natsume") described that the nitration of pyridazine 1—oxide with nitric acid also occurred at 4—position, and they elucidated its structure by synthetic approaches. …
Number of citations: 15 www.jstage.jst.go.jp
S Sako - Chemical and Pharmaceutical Bulletin, 1966 - jstage.jst.go.jp
… The amino groups on 3—, 4—, 5—, and 6—positions of pyridazine 1—oxide were substituted with chlorine or bromine by diazotization though the yield of the 3~substituted derivative …
Number of citations: 7 www.jstage.jst.go.jp
T Novinson, RK Robins… - Journal of Heterocyclic …, 1973 - Wiley Online Library
… Nucleophilic displacement reactions under acidic and basic conditions have been studied with 4,6-dinitro-3-methoxy pyridazine 1-oxide (1) and with 6-chloro-3-methoxy-4-nilropy …
Number of citations: 7 onlinelibrary.wiley.com
DE Klinge - 1976 - search.proquest.com
… Just as in the pyridazines we observed that in the pyridazine 1-oxide derivatives the difference in magnitude of 1J(CH) is dependent on the position of the ring-carbon atom. The ' J(CH) …
Number of citations: 5 search.proquest.com
T Itai, S Sako, G Okusa - Chemical and Pharmaceutical Bulletin, 1963 - jstage.jst.go.jp
… 18% yield with 40% recovery; and with one molar equivalent of p—dimethylaminobenzaldehyde on a water bath for three hours, 3,6—bis(p—dimethylaminostyry1)pyridazine 1—oxide (…
Number of citations: 12 www.jstage.jst.go.jp
T Itai, S Natsume - Chemical and Pharmaceutical Bulletin, 1964 - jstage.jst.go.jp
… (H) and 5—nitro—pyridazine 1—oxide (ill) was observed in 3395 and … Thus, reactions of 3—substituted pyridazine 1-—oxide with … with HgClz salt of 3~methyl— pyridazine 1—-oxide.*6 …
Number of citations: 13 www.jstage.jst.go.jp

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